molecular formula C9H12N2O2 B8510167 4-Ethyl-5-methyl-2-nitro-aniline

4-Ethyl-5-methyl-2-nitro-aniline

Cat. No. B8510167
M. Wt: 180.20 g/mol
InChI Key: HKUDMNPGRXGNFL-UHFFFAOYSA-N
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Patent
US08288425B2

Procedure details

A stirred solution of 4-ethyl-5-methyl-2-nitro-aniline [484 mg, Reference Example 31(b)] in methanol (20 ml) was treated with tin chloride (5.09 g), then heated at reflux for 16 hours and then cooled to ambient temperature. The pH of the reaction mixture was adjusted to pH 8 by addition of aqueous sodium bicarbonate and then this mixture was extracted with ethyl acetate. The organic extracts were dried over magnesium sulfate and then evaporated to give 4-ethyl-5-methyl-phenylene diamine (374 mg) as an off-white solid. LC-MS (METHOD B): RT=1.80 minutes; 151.25 (M+H)+.
Quantity
484 mg
Type
reactant
Reaction Step One
Name
tin chloride
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:9]([CH3:10])=[CH:8][C:6]([NH2:7])=[C:5]([N+:11]([O-])=O)[CH:4]=1)[CH3:2].[Sn](Cl)(Cl)(Cl)Cl.C(=O)(O)[O-].[Na+]>CO>[CH2:1]([C:3]1[C:9]([CH3:10])=[CH:8][C:6]([NH2:7])=[C:5]([NH2:11])[CH:4]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
484 mg
Type
reactant
Smiles
C(C)C1=CC(=C(N)C=C1C)[N+](=O)[O-]
Name
tin chloride
Quantity
5.09 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
this mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC(=C(C=C1C)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 374 mg
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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